molecular formula C7H7BrO2 B13558278 2-(Bromomethyl)benzene-1,4-diol

2-(Bromomethyl)benzene-1,4-diol

Cat. No.: B13558278
M. Wt: 203.03 g/mol
InChI Key: RWVDJHFUELVYHF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzene-1,4-diol, also known by its IUPAC name, is a compound with the molecular formula C7H7BrO2 It is a derivative of benzene, featuring a bromomethyl group and two hydroxyl groups positioned at the 1 and 4 locations on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)benzene-1,4-diol typically involves the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the benzene ring. This reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzene-1,4-diol involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-diol: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    2-(Chloromethyl)benzene-1,4-diol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-(Methyl)benzene-1,4-diol: Lacks the halogen atom, resulting in different chemical behavior.

Properties

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

2-(bromomethyl)benzene-1,4-diol

InChI

InChI=1S/C7H7BrO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H,4H2

InChI Key

RWVDJHFUELVYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CBr)O

Origin of Product

United States

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